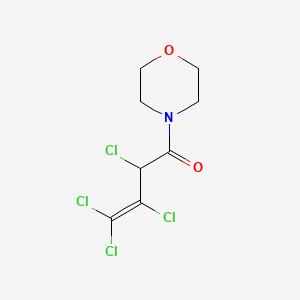
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with the chemical formula C₄H₉NO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- typically involves the reaction of morpholine with a chlorinated butenone derivative. The process can be summarized as follows:
Starting Materials: Morpholine and 2,3,4,4-tetrachloro-1-oxo-3-butenyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Procedure: The chlorinated butenone derivative is added dropwise to a solution of morpholine and the base in the solvent. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the butenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the morpholine derivative.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine, 4-(1-oxo-2-butenyl)-: Similar structure but lacks the chlorine atoms.
Morpholine, 4-(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-: Contains a hydroxyphenyl group instead of the tetrachlorobutenyl group.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a thiadiazole ring instead of the butenyl group.
Uniqueness
The presence of the 2,3,4,4-tetrachloro-1-oxo-3-butenyl group in Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- imparts unique chemical properties, such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
13178-31-9 |
|---|---|
Formule moléculaire |
C8H9Cl4NO2 |
Poids moléculaire |
293.0 g/mol |
Nom IUPAC |
2,3,4,4-tetrachloro-1-morpholin-4-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H9Cl4NO2/c9-5(7(11)12)6(10)8(14)13-1-3-15-4-2-13/h6H,1-4H2 |
Clé InChI |
CIQLKIDQXGHLJD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C(C(=C(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


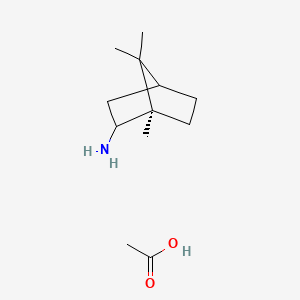
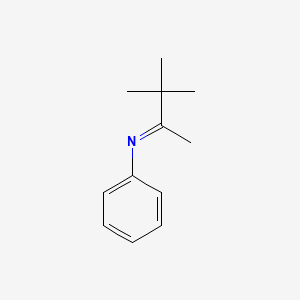
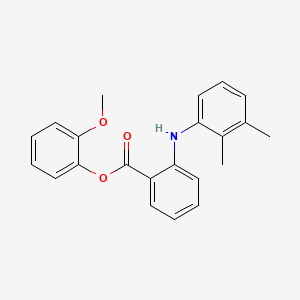
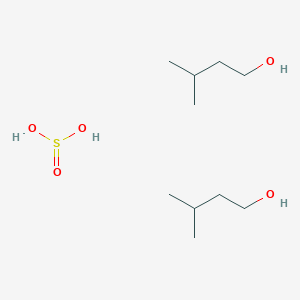
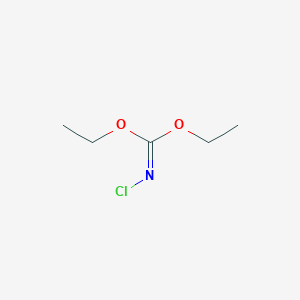
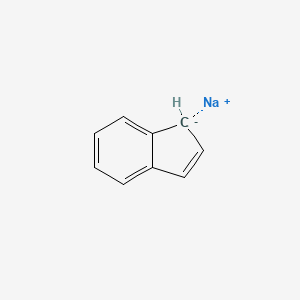
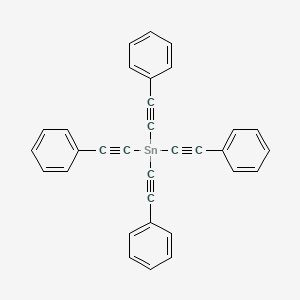

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
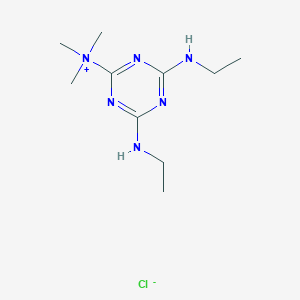
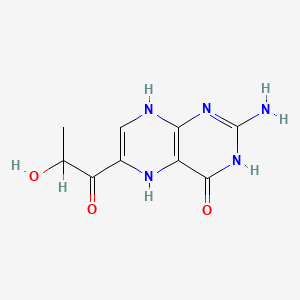
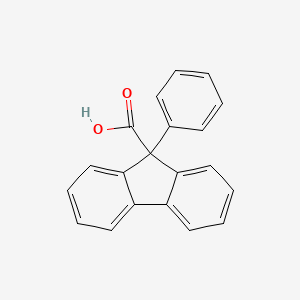

![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
